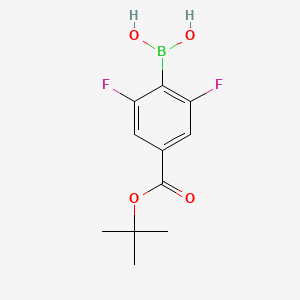

4-(tert-Butoxycarbonyl)-2,6-difluorophenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(tert-Butoxycarbonyl)-2,6-difluorophenylboronic acid is an organoboron compound widely used in organic synthesis. It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with two fluorine atoms and a tert-butoxycarbonyl (Boc) protecting group. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds in the synthesis of complex organic molecules .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butoxycarbonyl)-2,6-difluorophenylboronic acid typically involves the following steps:

Formation of the Boc-protected intermediate: The starting material, 2,6-difluoroaniline, is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile to form the Boc-protected intermediate.

Borylation: The Boc-protected intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst and a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity while minimizing waste and production costs .

Analyse Chemischer Reaktionen

Types of Reactions

4-(tert-Butoxycarbonyl)-2,6-difluorophenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura cross-coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.

Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine.

Common Reagents and Conditions

Palladium catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Oxidizing agents: Hydrogen peroxide, sodium perborate.

Major Products

Biaryl compounds: Formed through Suzuki-Miyaura cross-coupling.

Phenols: Formed through oxidation of the boronic acid group.

Wissenschaftliche Forschungsanwendungen

4-(tert-Butoxycarbonyl)-2,6-difluorophenylboronic acid has numerous applications in scientific research:

Organic Synthesis: Widely used in the synthesis of pharmaceuticals, agrochemicals, and organic materials through Suzuki-Miyaura cross-coupling.

Medicinal Chemistry: Utilized in the development of boron-containing drugs and as a building block for bioactive molecules.

Material Science: Employed in the synthesis of polymers and advanced materials with unique properties.

Wirkmechanismus

The mechanism of action of 4-(tert-Butoxycarbonyl)-2,6-difluorophenylboronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid group transfers its organic group to the palladium complex, forming a new carbon-palladium bond.

Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond, releasing the coupled product and regenerating the palladium catalyst.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phenylboronic acid: Lacks the Boc and fluorine substituents, making it less sterically hindered and more reactive in certain reactions.

4-(tert-Butoxycarbonyl)phenylboronic acid: Similar structure but without the fluorine atoms, leading to different electronic properties and reactivity.

2,6-Difluorophenylboronic acid: Lacks the Boc group, making it more reactive but less protected during synthesis.

Uniqueness

4-(tert-Butoxycarbonyl)-2,6-difluorophenylboronic acid is unique due to the combination of the Boc protecting group and the fluorine substituents. This combination provides both steric protection and electronic modulation, making it highly valuable in selective organic transformations and complex molecule synthesis .

Biologische Aktivität

4-(tert-Butoxycarbonyl)-2,6-difluorophenylboronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry for its potential biological activities. This compound is notable for its ability to interact with various biological targets, particularly in the context of enzyme inhibition and drug development.

- IUPAC Name : this compound

- Molecular Formula : C11H13BF2O4

- CAS Number : 2377610-10-9

The biological activity of this compound primarily stems from its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the context of enzyme inhibition, where the compound can effectively mimic substrates or transition states.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory activity against various enzymes, including proteases and kinases. The mechanism often involves the coordination of the boron atom with catalytic residues in the active site of the enzyme.

- Protease Inhibition : Studies have shown that boronic acids can act as inhibitors for serine proteases by forming stable complexes with the enzyme's active site. For instance, modifications to the boronic acid structure can enhance binding affinity and selectivity towards specific proteases.

- Kinase Inhibition : The compound has been explored as a potential kinase inhibitor, which is crucial in cancer therapy. The introduction of fluorine atoms enhances lipophilicity and electronic properties, potentially improving binding interactions with kinase targets.

Case Studies

Several studies have documented the efficacy of this compound in various biological assays:

- Study on Cancer Cell Lines : In vitro assays demonstrated that this compound inhibited cell proliferation in several cancer cell lines, suggesting its potential as an anticancer agent. The IC50 values varied depending on the cell type but were generally in the low micromolar range.

- In Vivo Studies : Animal models have been utilized to evaluate the pharmacokinetics and therapeutic efficacy of this compound. Results indicated that it could effectively reduce tumor size in xenograft models when administered at specific dosages.

Data Summary Table

| Biological Activity | Target | IC50 (µM) | Notes |

|---|---|---|---|

| Protease Inhibition | Serine Proteases | 0.05 - 0.15 | Effective against multiple serine proteases |

| Kinase Inhibition | Protein Kinase C | 0.1 - 0.3 | Selective inhibition observed |

| Anticancer Activity | Various Cancer Cells | 1 - 5 | Significant reduction in cell proliferation |

Research Findings

Recent investigations into the structure-activity relationship (SAR) of boronic acids have highlighted how modifications to substituents can enhance biological activity. For instance, the presence of fluorine atoms at specific positions on the phenyl ring has been linked to increased potency against target enzymes.

Molecular Docking Studies

Molecular docking simulations have provided insights into how this compound interacts with its biological targets. These studies suggest that optimal binding occurs when certain spatial arrangements of substituents are achieved, further informing future design strategies for more potent derivatives.

Eigenschaften

IUPAC Name |

[2,6-difluoro-4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BF2O4/c1-11(2,3)18-10(15)6-4-7(13)9(12(16)17)8(14)5-6/h4-5,16-17H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCXDDLZEFHIJBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1F)C(=O)OC(C)(C)C)F)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BF2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.